molecular formula C9H26O4Si3 B8315389 1-(Trimethoxysilyl)ethyl-1,1,3,3-tetramethyldisiloxane

1-(Trimethoxysilyl)ethyl-1,1,3,3-tetramethyldisiloxane

Cat. No. B8315389
M. Wt: 282.56 g/mol
InChI Key: KNQHVULMVMRXTL-UHFFFAOYSA-N
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Patent
US07279589B2

Procedure details

A four-necked flask equipped with a reflux condenser, stirrer, addition funnel and thermometer was thoroughly purged with nitrogen. In the nitrogen blanket, the flask was charged with 134.3 g (1 mol) of 1,1,3,3-tetramethyldisiloxane and 0.026 g (0.1 mmol) of RhCl3.3H2O to form a mixture. The mixture was heated to 60-70° C. and maintained at the temperature. With stirring, 148.2 g (1 mol, equimolar to 1,1,3,3-tetramethyldisiloxane) of vinyltrimethoxysilane was added dropwise to the mixture from the addition funnel over 6 to 7 hours. After the completion of dropwise addition, the reaction mixture was maintained at 60-70° C. and aged for 1 to 2 hours, driving the reaction to completion. On vacuum distillation, a product having a boiling point of 92-95° C. at 1.3 kPa was collected. The 1-(trimethoxysilyl)ethyl-1,1,3,3-tetramethyldisiloxane product was obtained in a yield of 93%. On gas chromatography analysis, the product was identified to be a mixture of two isomers, alpha-adduct:
Quantity
134.3 g
Type
reactant
Reaction Step One
[Compound]
Name
RhCl3.3H2O
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
148.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:7])[O:3][SiH:4]([CH3:6])[CH3:5].[CH:8]([Si:10]([O:15][CH3:16])([O:13][CH3:14])[O:11][CH3:12])=[CH2:9]>>[CH3:12][O:11][Si:10]([O:15][CH3:16])([O:13][CH3:14])[CH:8]([Si:2]([CH3:7])([CH3:1])[O:3][SiH:4]([CH3:6])[CH3:5])[CH3:9]

Inputs

Step One
Name
Quantity
134.3 g
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Name
RhCl3.3H2O
Quantity
0.026 g
Type
reactant
Smiles
Step Two
Name
Quantity
148.2 g
Type
reactant
Smiles
C(=C)[Si](OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a reflux condenser, stirrer, addition funnel
CUSTOM
Type
CUSTOM
Details
thermometer was thoroughly purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to form a mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the temperature
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 60-70° C. and aged for 1 to 2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the reaction to completion
DISTILLATION
Type
DISTILLATION
Details
On vacuum distillation
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
CO[Si](C(C)[Si](O[SiH](C)C)(C)C)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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